propyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

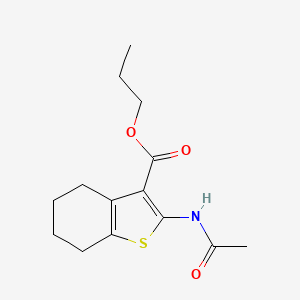

Propyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a bicyclic thiophene derivative characterized by a tetrahydrobenzothiophene core substituted with an acetylamino group at position 2 and a propyl ester at position 3.

Properties

IUPAC Name |

propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-3-8-18-14(17)12-10-6-4-5-7-11(10)19-13(12)15-9(2)16/h3-8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZJJYAEKPYUBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the starting materials may include a substituted benzene ring and a thiophene derivative, which undergo cyclization in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

propyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

propyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents, particularly in the treatment of diseases involving inflammation and oxidative stress.

Industry: The compound’s unique chemical properties make it suitable for use in materials science, including the development of advanced polymers and electronic materials.

Mechanism of Action

The mechanism of action of propyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the benzothiophene core can engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Influence on Molecular Weight: The acetylamino group in the target compound increases its molecular weight by ~55 g/mol compared to the non-acetylated analog (C₁₃H₁₇NO₂S) . Bulkier substituents (e.g., tert-pentyl in or acetylsulfanyl-propanoylamino in ) result in higher molecular weights (310–355 g/mol).

Ester Chain Length :

- Ethyl esters (e.g., ) reduce lipophilicity compared to propyl esters, which may influence membrane permeability or metabolic stability.

Crystallographic and Analytical Tools

- Structural characterization of these compounds relies on crystallographic software (e.g., SHELX , ORTEP-3 , WinGX ), which aid in determining hydrogen-bonding patterns and molecular packing .

Biological Activity

Propyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- Molecular Formula : C12H15N3O2S

- Molecular Weight : 253.33 g/mol

- Structure : The compound features a benzothiophene core with an acetylamino group and a propyl ester.

Antitumor Activity

Recent studies have highlighted the compound's significant antitumor properties. In vitro evaluations demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

- IC50 Values : The compound showed an IC50 range from 23.2 to 49.9 μM across different assays, indicating moderate to high potency against cancer cells (Table 1) .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 23.2 |

| HT29 (Colon) | 32.5 |

| NCI-H522 (Lung) | 45.0 |

The biological activity of this compound is primarily attributed to its ability to induce apoptosis and inhibit cell proliferation:

- Apoptosis Induction : Flow cytometry analysis revealed that the compound significantly increased early and late apoptotic cell populations in MCF-7 cells by approximately 6.6 times compared to controls .

- Cell Cycle Arrest : The compound caused G2/M phase arrest, which is critical for preventing cancer cell division. This was evidenced by a shift in cell population distribution observed during flow cytometry assessments .

- Autophagy Modulation : While the compound did not significantly induce autophagic cell death, it inhibited autophagic processes that could lead to cell survival .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis after 48 hours of exposure .

- In Vivo Studies : Animal models treated with the compound showed improved hematological parameters and reduced tumor sizes compared to untreated controls, indicating systemic benefits beyond direct cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.